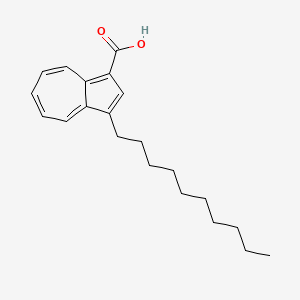

3-Decylazulene-1-carboxylic acid

Description

Historical Context and Evolution of Azulene (B44059) Chemistry Research

The story of azulene begins not in a modern laboratory, but in the 15th century, with the isolation of a striking azure-blue chromophore from the steam distillation of German chamomile. researchgate.netresearchgate.net This distinctive molecule, however, was not formally named until 1863 when Septimus Piesse identified the same chromophore in yarrow and wormwood and dubbed it "azulene," from the Spanish word for blue, azul. researchgate.netresearchgate.net

The true scientific journey of azulene began in the 20th century. The correct molecular structure was first proposed by the Croatian chemist Lavoslav Ružička, a discovery that paved the way for its first successful organic synthesis in 1937 by Placidus Plattner and A.S. Pfau. researchgate.netresearchgate.netrsc.org This achievement marked a pivotal moment, transforming azulene from a natural curiosity into a tangible target for chemical investigation. Early synthetic routes were often complex, but landmark methods developed by chemists like Ziegler, Hafner, and Nozoe provided more accessible pathways to the azulene core, significantly accelerating research into its properties and reactivity. nih.gov

Table 1: Key Milestones in the History of Azulene Research

| Date | Researcher(s) | Contribution | Citation(s) |

| 15th Century | - | Isolation of the azure-blue chromophore from German chamomile. | researchgate.netresearchgate.net |

| 1863 | Septimus Piesse | Discovered the chromophore in yarrow and wormwood and named it "azulene". | researchgate.netresearchgate.net |

| 1926 | Lavoslav Ružička | Established the correct structure for the azulene system. | nih.gov |

| 1937 | Placidus Plattner & A.S. Pfau | Achieved the first total organic synthesis of azulene. | researchgate.netresearchgate.netrsc.org |

| 1950s | Ziegler, Hafner, Nozoe, Seto | Developed practical and widely used synthetic methods for azulene. | nih.gov |

Fundamental Structural Characteristics of the Azulene Non-Benzenoid Aromatic System and Carboxylic Acid Functionality

Azulene is a structural isomer of the colorless, benzenoid aromatic compound naphthalene, but its properties are remarkably different. wikipedia.org Structurally, it is a bicyclo[5.3.0]decapentaene, consisting of a five-membered cyclopentadiene (B3395910) ring fused to a seven-membered cycloheptatriene (B165957) ring. researchgate.netnih.gov As a 10 π-electron system, it adheres to Hückel's rule for aromaticity. researchgate.netnih.gov

The most defining characteristic of the azulene framework is its significant dipole moment, measured at 1.08 Debye, a stark contrast to naphthalene's zero dipole moment. rsc.orgwikipedia.orgacs.org This polarity arises from a unique electronic arrangement where the molecule can be conceptualized as a resonance hybrid involving the fusion of an aromatic 6 π-electron cyclopentadienyl (B1206354) anion and an aromatic 6 π-electron tropylium (B1234903) cation. nih.govwikipedia.org This charge separation renders the five-membered ring electron-rich and nucleophilic, while the seven-membered ring is electron-deficient and electrophilic. wikipedia.org This intrinsic electronic asymmetry is responsible for its deep blue color and distinct reactivity patterns compared to benzenoid aromatics. wikipedia.org

When a carboxylic acid functionality (–COOH) is introduced to the azulene skeleton, it further modulates these properties. As an electron-withdrawing group, the carboxylic acid influences the electron density of the azulene core. Its position on the ring is critical. For instance, an azulene-1-carboxylic acid can serve as a directing group in transition metal-catalyzed reactions, enabling selective functionalization at other positions on the ring, a powerful tool in the synthesis of complex azulene-based structures. researchgate.net

Table 2: Comparison of Physicochemical Properties: Azulene vs. Naphthalene

| Property | Azulene | Naphthalene | Citation(s) |

| Formula | C₁₀H₈ | C₁₀H₈ | wikipedia.org |

| Appearance | Dark blue solid | Colorless solid | wikipedia.org |

| Aromaticity | Non-benzenoid aromatic | Benzenoid aromatic | nih.govwikipedia.org |

| Dipole Moment | 1.08 D | 0 D | rsc.orgwikipedia.orgacs.org |

| Fluorescence | S₂ → S₀ (violates Kasha's rule) | S₁ → S₀ (normal) | rsc.orgnih.gov |

| Reactivity | 5-ring is nucleophilic; 7-ring is electrophilic | Electrophilic substitution | wikipedia.org |

Rationale for Investigating 3-Decylazulene-1-carboxylic Acid and its Alkylazulene-1-carboxylic Acid Analogues

While specific research literature on this compound is not extensive, the rationale for its investigation is strongly rooted in the established principles of materials chemistry and the known properties of its constituent parts. The motivation for synthesizing and studying this molecule and its analogues lies in the strategic combination of three key structural features: the azulene core, the C1-carboxylic acid, and the C3-decyl chain.

The Azulene Core as a Functional Unit: The inherent electronic and photophysical properties of the azulene system—its dipole moment, narrow HOMO-LUMO gap, and responsiveness to stimuli—make it a highly attractive building block for advanced organic materials. nih.govacs.org

The C1-Carboxylic Acid as a Synthetic Handle: The carboxylic acid group at the 1-position is a versatile functional group. It is a known precursor for directed C–H activation reactions, which allow for the precise and efficient introduction of other functional groups, such as aryl moieties, at the 2-position. researchgate.net This capability is crucial for constructing well-defined azulene-based polymers and complex molecular architectures with tailored electronic properties.

The C3-Decyl Chain for Processability and Self-Assembly: The long, nonpolar decyl (C₁₀H₂₁) chain imparts significant lipophilicity to the molecule. In the context of materials science, particularly for organic electronics, such alkyl chains are frequently introduced to enhance the solubility of conjugated molecules in organic solvents. researchgate.net This improved solubility is critical for solution-based processing techniques used to fabricate thin films for devices like organic field-effect transistors (OFETs) and organic solar cells. nih.gov Furthermore, the long alkyl chain can influence the molecule's self-assembly and packing in the solid state, which directly impacts material performance.

Therefore, the investigation of this compound is driven by the goal of creating a functional, processable building block for advanced materials. Research would likely focus on how this specific substitution pattern—a long alkyl chain on the five-membered ring and a carboxylic acid handle—influences the molecule's electronic structure, solubility, solid-state morphology, and ultimately, its performance in electronic or sensory applications.

Overview of Current Research Trajectories and Future Directions for Azulene-Based Systems

The field of azulene chemistry is experiencing a renaissance, driven by its potential in materials science and medicine. nih.govacs.org Current research is multifaceted and expanding rapidly.

Current Research Trajectories:

Organic Electronics: A major focus is the design and synthesis of azulene-containing polymers and small molecules for applications in OFETs, organic light-emitting diodes (OLEDs), and photovoltaic devices. nih.govresearchgate.net Researchers are exploring how different substitution patterns and connection points on the azulene ring can be used to tune the electronic properties and device performance. nih.govacs.org

Smart Materials: The stimuli-responsive nature of the azulene core, which can be protonated to form azulenium cations with altered optical properties, is being harnessed to create electrochromic materials and chemical sensors. nih.gov

Nanographene and PAH Chemistry: Azulene units are being strategically embedded into large polycyclic aromatic hydrocarbons (PAHs) and nanographenes. organic-chemistry.org This creates non-alternant topologies that can dramatically alter the electronic and magnetic properties of the resulting nanostructures, offering models to understand defects in graphene. organic-chemistry.org

Medicinal Chemistry: Azulene derivatives, some found in medicinal plants, are being investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties. researchgate.netnih.gov

Future Directions: The future of azulene research points toward increasingly complex and functional systems. A key challenge and opportunity lies in the development of more efficient and scalable synthetic methods to access intricately substituted azulene derivatives. researchgate.net The intelligent design of azulene-based building blocks will be paramount for creating next-generation materials with precisely controlled properties. acs.org There is a significant push to expand the library of azulene-based π-functional materials and to gain a deeper understanding of the structure-property relationships that govern their performance in devices. researchgate.netacs.org Furthermore, the expansion of azulene's role in catalysis and continued exploration of its biomedical potential promise to be fruitful areas of investigation. nih.gov

Properties

CAS No. |

919299-82-4 |

|---|---|

Molecular Formula |

C21H28O2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

3-decylazulene-1-carboxylic acid |

InChI |

InChI=1S/C21H28O2/c1-2-3-4-5-6-7-8-10-13-17-16-20(21(22)23)19-15-12-9-11-14-18(17)19/h9,11-12,14-16H,2-8,10,13H2,1H3,(H,22,23) |

InChI Key |

GUADGKYAFRMNLV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC(=C2C1=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for Azulene Carboxylic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 3-Decylazulene-1-carboxylic acid, ¹H and ¹³C NMR, along with advanced 2D NMR methods, are crucial for a comprehensive structural assignment.

Proton (¹H) NMR Analysis of Azulene (B44059) Ring and Decyl Chain Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In this compound, the ¹H NMR spectrum can be divided into distinct regions corresponding to the protons of the azulene ring, the decyl chain, and the carboxylic acid group. epfl.chnih.gov

The protons on the azulene ring typically resonate in the aromatic region of the spectrum, generally between 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electron-donating decyl group and the electron-withdrawing carboxylic acid group. The protons on the seven-membered ring are typically found at higher chemical shifts (further downfield) compared to those on the five-membered ring due to the unique electronic properties of the azulene system.

The protons of the decyl chain will appear in the upfield region of the spectrum, typically between 0.8 and 3.0 ppm. The terminal methyl (CH₃) group of the decyl chain is expected to show a triplet at the most upfield position (around 0.8-0.9 ppm). The methylene (B1212753) (CH₂) groups adjacent to the azulene ring and those further down the chain will exhibit complex multiplets due to spin-spin coupling with neighboring protons. epfl.ch The methylene group directly attached to the azulene ring will be the most deshielded of the chain's protons.

The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often in the range of 10-13 ppm. libretexts.orginflibnet.ac.in This broadness is a result of hydrogen bonding and chemical exchange. inflibnet.ac.in

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Azulene Ring Protons | 7.0 - 9.0 | Multiplets |

| Methylene (α to Azulene) | 2.5 - 3.0 | Multiplet |

| Methylene (Chain) | 1.2 - 1.8 | Multiplets |

| Terminal Methyl (-CH₃) | 0.8 - 0.9 | Triplet |

This table provides generalized predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment and Functional Group Identification

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. epfl.chlibretexts.orgacs.org

The carbonyl carbon of the carboxylic acid group is highly deshielded and will appear significantly downfield, typically in the range of 165-185 ppm. libretexts.orgoregonstate.edu The carbons of the azulene ring will resonate in the aromatic region, generally between 110 and 150 ppm. The specific chemical shifts of the azulene carbons are influenced by the positions of the decyl and carboxylic acid substituents.

The carbons of the decyl chain will appear in the upfield region of the spectrum, typically between 14 and 40 ppm. The terminal methyl carbon will be the most upfield signal, while the methylene carbons will have varying chemical shifts depending on their proximity to the azulene ring. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 185 |

| Azulene Ring Carbons | 110 - 150 |

| Decyl Chain Carbons | 14 - 40 |

This table provides generalized predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. wikipedia.org For this compound, COSY would reveal correlations between adjacent protons on the azulene ring and between neighboring methylene groups in the decyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates protons with the carbon atoms to which they are directly attached. wikipedia.org This allows for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment shows correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the decyl chain, the azulene ring, and the carboxylic acid group. For instance, HMBC would show a correlation between the protons on the methylene group adjacent to the azulene ring and the carbon atoms of the ring to which it is attached.

The combined use of these 2D NMR techniques provides a detailed and unambiguous map of the molecular structure of this compound. youtube.comyoutube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of chemical bonds. rsc.orgias.ac.in

Characteristic Vibrational Modes of the Carboxyl Group (C=O, O-H stretch, C-O stretch) and Azulene Ring

The IR spectrum of this compound will be dominated by the characteristic vibrations of the carboxylic acid group and the azulene ring. acs.orgopenstax.org

O-H Stretch: The hydroxyl (O-H) stretching vibration of the carboxylic acid group gives rise to a very broad and strong absorption band in the region of 2500-3300 cm⁻¹. openstax.org This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids. libretexts.org

C=O Stretch: The carbonyl (C=O) stretching vibration of the carboxylic acid results in a strong, sharp absorption band. openstax.org In the dimeric form, this band typically appears around 1710 cm⁻¹. openstax.org If the acid exists as a monomer, this absorption shifts to a higher frequency, around 1760 cm⁻¹. openstax.org

C-O Stretch: The carbon-oxygen (C-O) single bond stretching vibration of the carboxylic acid appears in the region of 1210-1320 cm⁻¹.

The azulene ring also exhibits characteristic vibrational modes. These include C-H stretching vibrations above 3000 cm⁻¹ and various C-C stretching vibrations within the ring, which typically appear in the 1400-1600 cm⁻¹ region. capes.gov.braip.org The out-of-plane bending vibrations of the azulene C-H bonds can also be observed at lower frequencies. capes.gov.br

Raman spectroscopy provides complementary information to IR spectroscopy. ias.ac.in The C=C stretching vibrations of the azulene ring are often strong in the Raman spectrum. The C=O stretching vibration of the carboxylic acid is also Raman active.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C-H Stretch | Azulene Ring | > 3000 | Medium |

| C-H Stretch | Decyl Chain | 2850 - 2960 | Strong |

| C=O Stretch | Carboxylic Acid (Dimer) | ~1710 | Strong |

| C=C Stretch | Azulene Ring | 1400 - 1600 | Medium |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |

This table provides generalized expected values. Actual experimental values may vary.

Analysis of Hydrogen Bonding Phenomena and Dimer Formation in Solution and Solid States

Carboxylic acids have a strong tendency to form intermolecular hydrogen bonds, leading to the formation of cyclic dimers, particularly in the solid state and in non-polar solvents. libretexts.orglibretexts.orgyoutube.com This dimerization has a significant impact on the vibrational spectra.

The most prominent evidence for hydrogen bonding is the broad O-H stretching band in the IR spectrum. libretexts.org In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharper, free O-H stretching band would be observed at a higher frequency (around 3500-3600 cm⁻¹). The position and shape of the C=O stretching band are also sensitive to hydrogen bonding. openstax.org The shift of the C=O band to a lower frequency (around 1710 cm⁻¹) in the dimer compared to the monomer (around 1760 cm⁻¹) is a direct consequence of the weakening of the C=O bond due to its participation in the hydrogen bond. openstax.org

In solution, the extent of dimerization depends on the concentration and the polarity of the solvent. rsc.orgresearchgate.net In polar, protic solvents like water, the carboxylic acid molecules will form hydrogen bonds with the solvent molecules, disrupting the dimer formation. libretexts.org This can be observed by changes in the IR and Raman spectra, such as a shift in the C=O stretching frequency. By analyzing these spectral changes as a function of concentration and solvent, detailed information about the thermodynamics and kinetics of the dimerization process can be obtained.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Insights

Electronic absorption spectroscopy is a powerful tool for probing the conjugated π-electron system of the azulene core. The position, intensity, and shape of the absorption bands are highly sensitive to the electronic structure and the local environment of the chromophore.

The UV-Vis spectrum of azulene and its derivatives is distinct from its colorless isomer, naphthalene, exhibiting characteristic absorption bands in the visible region, which is responsible for its blue color. These absorptions arise from electronic transitions between different molecular orbitals. libretexts.org The primary transitions for the azulene chromophore are:

S₀ → S₁ Transition: This is the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For azulene, this transition is weak and occurs at long wavelengths (typically 500-700 nm), giving the compound its characteristic color.

S₀ → S₂ Transition: This transition is more intense and is found in the near-UV region of the spectrum (around 300-400 nm).

S₀ → S₃ Transition: This is a very strong absorption that typically occurs in the shorter UV wavelength region (below 300 nm).

The introduction of substituents onto the azulene ring, such as the decyl group at the 3-position and the carboxylic acid group at the 1-position in this compound, significantly influences the energies of these electronic transitions. Both the electron-donating nature of the alkyl chain and the electron-withdrawing and conjugating effect of the carboxylic acid group can lead to shifts in the absorption maxima (λmax). Generally, extending the conjugation or adding electron-donating groups causes a bathochromic shift (a shift to longer wavelengths) of the S₀ → S₁ transition. youtube.com

Table 1: Typical Electronic Transitions for Azulene Derivatives

| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Nature of Transition |

| S₀ → S₁ | 500 - 700 | Low | π → π |

| S₀ → S₂ | 300 - 400 | Moderate to High | π → π |

| S₀ → S₃ | < 300 | High | π → π* |

Note: The exact λmax and ε values for this compound would require experimental measurement, but are expected to fall within these general ranges.

Solvatochromism is the phenomenon where the color of a compound changes with the polarity of the solvent in which it is dissolved. researchgate.netijcce.ac.ir This effect is particularly pronounced in molecules like azulene derivatives, which have a significant dipole moment that can change upon electronic excitation. The study of solvatochromism provides valuable insights into the differences in stabilization of the ground and excited states by the solvent. mdpi.com

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength (a red shift). researchgate.net

Negative Solvatochromism (Hypsochromic Shift): Conversely, if the ground state is more polar than the excited state, increasing solvent polarity will preferentially stabilize the ground state. This leads to an increase in the transition energy and a shift of the absorption maximum to a shorter wavelength (a blue shift). mdpi.com

For this compound, the presence of the polar carboxylic acid group suggests that it will exhibit significant solvatochromic shifts. Hydrogen bonding interactions between the carboxylic acid moiety and protic solvents can also play a crucial role in altering the electronic absorption spectrum. researchgate.net By measuring the UV-Vis spectra in a range of solvents with varying polarities, it is possible to probe the nature of the solute-solvent interactions. ijcce.ac.irresearchgate.net

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound, HRMS would be used to confirm its molecular formula of C₂₁H₂₈O₂. The experimentally measured exact mass would be compared to the theoretically calculated mass to validate the compound's identity. nih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) | Adduct | Predicted m/z (Da) |

| C₂₁H₂₈O₂ | 312.20893 | [M+H]⁺ | 313.21621 |

| C₂₁H₂₈O₂ | 312.20893 | [M+Na]⁺ | 335.19815 |

| C₂₁H₂₈O₂ | 312.20893 | [M-H]⁻ | 311.20165 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to piece together the structure of the original molecule. nih.gov

For this compound, several characteristic fragmentation pathways can be predicted:

Fragmentation of the Carboxylic Acid Group: Carboxylic acids are known to fragment via the loss of a hydroxyl radical (•OH, 17 Da) or a carboxyl radical (•COOH, 45 Da). whitman.edu This leads to the formation of prominent acylium ions.

Fragmentation of the Decyl Side Chain: The long alkyl chain can undergo fragmentation, typically involving the loss of successive CₙH₂ₙ₊₁ alkyl radicals. libretexts.org This results in a series of peaks separated by 14 Da (corresponding to CH₂ groups). The most stable carbocations are preferentially formed.

Cleavage of the Azulene Ring System: Aromatic systems are relatively stable, but some fragmentation of the azulene core itself can occur under energetic conditions.

The analysis of these fragmentation patterns provides definitive structural confirmation. whitman.eduwhitman.edu

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺, m/z 313.2)

| Precursor Ion (m/z) | Proposed Fragment Loss | Fragment Formula | Fragment m/z (Predicted) | Interpretation |

| 313.2 | H₂O | C₂₁H₂₇⁺ | 295.2 | Loss of water from the carboxylic acid |

| 313.2 | COOH | C₂₀H₂₈⁺ | 268.2 | Loss of the carboxyl group |

| 313.2 | C₉H₁₉• (Nonyl radical) | C₁₂H₁₀O₂⁺ | 186.1 | Cleavage of the decyl chain (beta to the ring) |

| 313.2 | C₁₀H₂₁• (Decyl radical) | C₁₁H₈O₂⁺ | 172.1 | Cleavage of the bond between the ring and the decyl chain |

Computational Chemistry and Theoretical Studies on 3 Decylazulene 1 Carboxylic Acid Systems

Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For azulene (B44059) derivatives, these calculations offer insights into their stability, reactivity, and potential applications.

Density Functional Theory (DFT) has become a primary method for studying the ground state properties of azulene-based systems. researchgate.netresearchgate.net DFT calculations can provide a comprehensive analysis of the molecular structure of azulene derivatives, offering valuable data on their reactivity and electrochemical behavior. researchgate.net These calculations are instrumental in understanding the coordination chemistry of azulene, revealing a rich and diverse landscape of potential compounds. research-nexus.netresearchgate.netacs.orgscispace.com The structural and electronic flexibility of the azulene core, unlike its isomer naphthalene, allows it to adapt to the electronic demands of various environments. research-nexus.netresearchgate.net Advanced DFT calculations have been used to meticulously examine real and hypothetical azulene compounds, highlighting the intricate relationships between their electronic and molecular structures. research-nexus.netresearchgate.netacs.orgscispace.com

For substituted azulenes, DFT studies have been employed to correlate electrooxidation potentials with molecular structure, aiding in the design of materials for applications such as chemically modified electrodes. researchgate.net The insights gained from DFT calculations are crucial for rationalizing the bonding within large families of azulene compounds and predicting their properties. researchgate.netacs.org

Alongside DFT, ab initio and semi-empirical methods play a significant role in the computational analysis of azulene derivatives. jlu.edu.cnresearchgate.net Ab initio methods, while computationally intensive, provide highly accurate results for smaller molecular systems and serve as a benchmark for other techniques. researchgate.netlibretexts.org They are essential when investigating novel electronic environments or bonding types where empirical data is lacking. libretexts.org

Semi-empirical methods offer a computationally less expensive alternative, making them suitable for larger molecules. researchgate.netwikipedia.org These methods incorporate experimental data to parameterize some of their calculations, which can include electron correlation effects. wikipedia.org However, their accuracy is dependent on the similarity of the molecule under study to the molecules used for parameterization. wikipedia.org For azulene derivatives, semi-empirical methods have been used to study their structures and bonding, with calculations indicating that the C_s symmetry represents the ground state structure of azulene. jlu.edu.cn The choice between ab initio and semi-empirical methods often depends on the desired balance between accuracy and computational cost. researchgate.netscribd.com

Investigation of Electronic Properties and Molecular Orbitals

The electronic properties of 3-decylazulene-1-carboxylic acid, such as the distribution of electrons and the energies of molecular orbitals, are critical to its behavior and potential applications in organic electronics. nih.gov

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that influences a molecule's electronic properties. nih.gov A smaller HOMO-LUMO gap is often associated with increased reactivity and can affect the molecule's color and electronic transitions. nih.gov In azulene derivatives, the HOMO-LUMO gap is notably smaller compared to its isomer, naphthalene. nih.gov

The HOMO of azulene is primarily distributed across its odd-positioned carbon atoms, while the LUMO has larger coefficients on the even-positioned carbons. rsc.org This distribution leads to a relatively low energy for the transition between the ground state (S₀) and the first excited state (S₁), which occurs in the visible region. researchgate.net The introduction of substituents can further modulate the HOMO and LUMO energy levels. For instance, introducing diarylamino groups at the 2- and 6-positions of azulene can invert the order of the molecular orbital energy levels, leading to a significant increase in absorbance in the visible region. rsc.org The alignment of these frontier orbitals relative to the Fermi energy of electrodes is crucial in determining the performance of azulene-based materials in electronic devices. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2a | -4.85 | -3.76 | 1.09 |

| 2b | -4.95 | -3.96 | 0.99 |

The data in this table is based on theoretical calculations for specific benzodipyrrolidone (BDP) compounds, which are noted to have small HOMO-LUMO gaps. nih.gov The values are illustrative of how such data is presented in computational studies.

Unlike its nonpolar isomer naphthalene, azulene possesses a significant dipole moment, calculated to be approximately 1.08 D. wikipedia.orgvedantu.com This inherent polarity is a defining characteristic of the azulene core and arises from an uneven distribution of electron density. wikipedia.orgaskiitians.com Theoretical models explain this by considering azulene as a fusion of a 6 π-electron cyclopentadienyl (B1206354) anion and a 6 π-electron tropylium (B1234903) cation, where an electron is transferred from the seven-membered ring to the five-membered ring. wikipedia.org This charge separation results in the five-membered ring being electron-rich and the seven-membered ring being electron-poor. vaia.com

| Compound | Calculated Dipole Moment (D) |

|---|---|

| Azulene | 1.08 |

| E-MBPC (in gas phase) | 7.97 |

| E-MBPC (in solution) | 13.68 |

The dipole moment for azulene is a widely cited experimental and theoretical value. wikipedia.orgvedantu.com The values for E-MBPC, a different organic molecule, are included to illustrate how dipole moments can be calculated in different phases and are significantly influenced by the molecular structure and environment. researchgate.net

A detailed analysis of the charge distribution within this compound is crucial for understanding its chemical reactivity and intermolecular interactions. The inherent polarity of the azulene core, with its electron-rich five-membered ring and electron-poor seven-membered ring, is a primary determinant of its chemical behavior. wikipedia.org The addition of a carboxylic acid group at the 1-position and a decyl group at the 3-position will further modulate this charge distribution.

Theoretical Prediction of Spectroscopic Signatures

Computational methods are instrumental in predicting and interpreting the spectroscopic characteristics of azulene derivatives. By simulating spectra, scientists can understand the relationship between molecular structure and optical and vibrational properties.

The unique electronic structure of the azulene core gives rise to characteristic absorptions in the UV-Vis spectrum, notably the S₀→S₁ (HOMO→LUMO) transition in the visible region and more intense S₀→S₂ and S₀→S₃ transitions in the UV region. researchgate.net Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to simulate these electronic transitions and predict absorption maxima (λ_max_). nih.gov

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the azulene ring. For a molecule like this compound, the electron-withdrawing carboxylic acid group at the C1 position and the electron-donating alkyl decyl group at the C3 position are expected to influence the electronic transitions. Theoretical calculations can precisely quantify these shifts. For instance, studies on other substituted azulenes show that functional groups significantly alter the absorption maxima. researchgate.net The color of organic compounds is strongly influenced by the size of their conjugated systems and the presence of various functional groups. shimadzu.com

Theoretical calculations can model the effect of different substituents on the UV-Vis spectrum of the azulene scaffold. By comparing the calculated spectra of unsubstituted azulene with that of this compound, the specific bathochromic (red) or hypsochromic (blue) shifts caused by the decyl and carboxylic acid groups can be predicted. These theoretical predictions can then be correlated with experimental data to validate the computational model and provide a deeper understanding of the structure-property relationships.

Table 1: Predicted vs. Experimental Absorption Maxima for Substituted Azulenes

| Compound | Substituent(s) | Calculated λ_max (nm) (Method) | Experimental λ_max_ (nm) | Reference |

| Azulene | None | ~340 (S₀→S₂), ~276 (S₀→S₃) | ~340 (S₀→S₂), 276 (S₀→S₃) | researchgate.net |

| Phenyl-substituted Azulene | 6-phenyl | ~370 (S₀→S₂), ~300 (S₀→S₃) | ~370 (S₀→S₂), ~300 (S₀→S₃) | researchgate.net |

| Azo-dye with Benzoic Acid | Azo and Carboxyl | ~350-550 (Broad band) | ~350-550 (Broad band) | academie-sciences.fr |

This table is illustrative and demonstrates the correlation between calculated and experimental data for related systems. Specific calculations for this compound would be required for precise values.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying molecular structures and conformations. However, the complex vibrational spectra of large molecules like this compound can be challenging to interpret. Theoretical calculations of vibrational frequencies and intensities are essential for the accurate assignment of spectral bands to specific vibrational modes. st-andrews.ac.uksns.it

Density Functional Theory (DFT) is a common method for calculating the harmonic vibrational frequencies of molecules. These calculations can predict the entire IR or Raman spectrum. For this compound, this would involve optimizing the geometry of the molecule and then calculating the second derivatives of the energy with respect to the nuclear coordinates. The resulting vibrational modes can be animated to visualize the atomic motions associated with each peak in the spectrum. This is particularly useful for distinguishing between the vibrations of the azulene core, the decyl chain, and the carboxylic acid group.

Furthermore, theoretical vibrational spectra can be used for conformational analysis. The long, flexible decyl chain can adopt numerous conformations, and the orientation of the carboxylic acid group can also vary. Computational methods can be used to calculate the vibrational spectra for different stable conformers. By comparing these simulated spectra with the experimental spectrum, it may be possible to determine the dominant conformation of the molecule in a given state (e.g., in solution or in a solid matrix). researchgate.net Studies on azulene itself have utilized methods like the CAM-B3LYP functional to achieve good correlation between calculated and experimental vibrational frequencies. st-andrews.ac.uk

Table 2: Representative Calculated Vibrational Frequencies for Azulene Systems

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) (Method) |

| C=O Stretch | Carboxylic acid carbonyl stretch | ~1700-1750 (DFT) |

| C-H Stretch | Aromatic C-H stretches on the azulene ring | ~3000-3100 (DFT) |

| C-H Stretch | Aliphatic C-H stretches of the decyl chain | ~2850-2960 (DFT) |

| Ring Deformations | Skeletal vibrations of the azulene rings | ~1400-1600 (DFT) |

| O-H Bend | Carboxylic acid O-H in-plane bend | ~1300-1440 (DFT) |

This table provides typical frequency ranges for key functional groups. Precise values would require specific calculations for this compound.

Mechanistic Insights into Reactions of Azulene Carboxylic Acids

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally.

The functionalization of the azulene ring is a key aspect of its chemistry. Computational studies can map out the potential energy surfaces for various reactions, such as electrophilic or nucleophilic attack on the azulene core. nih.govresearchgate.netacs.org For this compound, reactions could involve the carboxylic acid group or the azulene ring itself.

For example, in reactions involving the functionalization of the azulene nucleus, theoretical calculations can determine the most likely sites of attack. They can also identify the structures of intermediates and transition states along the reaction pathway. By calculating the activation energies associated with different possible pathways, chemists can predict the most favorable reaction conditions and the likely products. This has been demonstrated in studies of the functionalization of azulenes with iron complexes, where reaction pathways were investigated. acs.orgacs.org Similarly, the formation of azulene α-carbocations from aldehydes has been studied, with computational methods providing insight into the stability and reactivity of these intermediates. nih.gov

Many synthetic routes to functionalized azulenes and their subsequent modifications involve catalysts. Understanding the precise role of the catalyst is crucial for optimizing these reactions. Computational studies can provide a detailed picture of the catalytic cycle at the atomic level.

Theoretical investigations have been conducted on transition metal-catalyzed reactions of azulenes. For instance, studies have explored how different metal catalysts, such as copper and silver, can lead to different products (e.g., ring expansion versus C-H functionalization). researchgate.net DFT calculations can be used to model the interaction of the azulene substrate with the catalyst, identify the key intermediates in the catalytic cycle, and calculate the energy barriers for each step. This can explain the observed selectivity and reactivity. researchgate.netnih.gov For a molecule like this compound, computational studies could be employed to design or select catalysts for specific desired transformations, such as further functionalization of the azulene ring or reactions involving the carboxylic acid group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.